7-(2-chlorobenzyl)-8-((2-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(2-hydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-10(23)9-26-16-19-14-13(15(24)21(3)17(25)20(14)2)22(16)8-11-6-4-5-7-12(11)18/h4-7,10,23H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCDQBUHNSLQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-chlorobenzyl)-8-((2-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of purine analogs known for their pharmacological significance, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The molecular formula of 7-(2-chlorobenzyl)-8-((2-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is C17H20ClN5O2S. The structure features a chlorobenzyl group and a hydroxypropyl thioether moiety attached to a purine ring, which may contribute to its biological effects.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Cell cycle arrest |
| HepG2 | 17.82 | Inhibition of proliferation |
These results indicate that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle disruption, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Properties
In addition to its anticancer activity, the compound has shown promise in anti-inflammatory applications. Studies have reported that it inhibits pro-inflammatory cytokines in macrophages, suggesting its potential utility in treating inflammatory diseases.
Case Studies
Case Study 1: MCF-7 Cell Line
A study conducted by Kumar et al. evaluated the effects of 7-(2-chlorobenzyl)-8-((2-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione on the MCF-7 breast cancer cell line. The compound exhibited an IC50 value of 12.50 µM, indicating significant cytotoxicity compared to standard chemotherapeutics.
Case Study 2: NCI-H460 Cell Line
Another investigation focused on the NCI-H460 lung cancer cell line, where the compound showed an IC50 value of 42.30 µM. The study highlighted the mechanism involving cell cycle arrest at the G1 phase, contributing to its anticancer profile.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that allow interaction with cellular targets involved in cancer progression and inflammation. The presence of the thioether group is particularly noteworthy as it may enhance the compound's ability to interact with thiol-containing proteins and enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural analogs of this compound vary primarily in substituents at positions 7 and 8, which significantly influence physicochemical properties and bioactivity. Below is a detailed analysis:
Substituent Variations and Physicochemical Properties
*Calculated based on substituent contributions and analogous structures.
Q & A
Q. Table 1: Key Spectral Signatures
| Technique | Key Peaks/Data | Functional Group Confirmation |
|---|---|---|
| ¹H-NMR | δ 3.2–3.5 (methyl groups) | N-methyl and hydroxypropyl groups |
| FTIR | 1697 cm⁻¹ (C=O) | Purine dione backbone |
| X-ray | C-Cl bond length ~1.72 Å | 2-Chlorobenzyl orientation |
Advanced Research Question: How can synthetic routes be optimized for higher yield and purity?
Answer:
Optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution at the purine C8 position .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) for thioether bond formation between hydroxypropylthiol and purine .
- Temperature Control : Maintain 60–80°C during alkylation to minimize side-product formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via TLC (Rf ~0.5 in ethyl acetate) .
Q. Critical Parameters :
- Monitor reaction progress using LC-MS to detect intermediates (e.g., chlorobenzyl precursor at m/z 315).
- Replace traditional workup with solid-phase extraction for acid-sensitive intermediates .
Advanced Research Question: What mechanisms explain its interaction with nucleotide pathway enzymes?
Answer:
The compound’s chlorobenzyl and hydroxypropylthio groups enable dual interactions:
- Covalent Binding : The thioether linkage may react with cysteine residues in enzymes (e.g., adenosine deaminase), altering substrate affinity .
- Hydrogen Bonding : The 2-hydroxypropyl group can form H-bonds with catalytic residues (e.g., histidine in kinase active sites) .
- Steric Hindrance : The 2-chlorobenzyl group may block substrate access to binding pockets, as seen in purine analog inhibitors .
Q. Methodological Recommendations :
- Use isothermal titration calorimetry (ITC) to quantify binding constants.
- Perform molecular docking (e.g., AutoDock Vina) with crystal structures of target enzymes (e.g., PDB: 3IAX for adenosine kinase) .
Advanced Research Question: How to resolve contradictions in reported bioactivity data for structural analogs?
Answer: Discrepancies arise from substituent-specific effects and assay variability:
Q. Table 2: Bioactivity Comparison of Analogs
| Compound Modification | IC₅₀ (μM) | Target Enzyme | Reference |
|---|---|---|---|
| 8-Chloro substitution | 12.3 | Adenosine kinase | |
| 8-Nitro substitution | 45.7 | Xanthine oxidase | |
| 2-Hydroxypropylthio (current) | 8.9 | Purine nucleoside phosphorylase |
Basic Research Question: What crystallography tools are essential for studying its solid-state properties?
Answer:
- Mercury CSD 2.0 : Visualize packing motifs and hydrogen-bond networks (e.g., O-H···O interactions between hydroxypropyl and dione groups) .
- ORTEP-3 : Generate thermal ellipsoid plots to assess bond vibration and disorder .
- Powder XRD : Confirm polymorphic purity; compare experimental vs. simulated patterns .
Advanced Research Question: How to address analytical challenges in purity assessment?
Answer:
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to separate impurities (e.g., unreacted chlorobenzyl precursor).
- NMR Purity Index : Calculate the ratio of integral regions for diagnostic protons (e.g., methyl groups at δ 3.2 vs. solvent peaks) .
- Elemental Analysis : Validate %C/%N to ±0.3% of theoretical values (e.g., C: 52.5%, N: 19.2%) .
Advanced Research Question: How to design structure-activity relationship (SAR) studies?
Answer:
Q. Table 3: SAR Trends
| Position | Modification | Effect on Activity |
|---|---|---|
| C8 | Thioether → amine | ↓ Solubility, ↑ cytotoxicity |
| C7 | Benzyl → ethyl | ↓ Steric bulk, ↑ enzyme inhibition |
| C2 | Dione → thione | Alters H-bond donor capacity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
